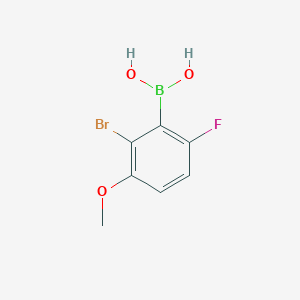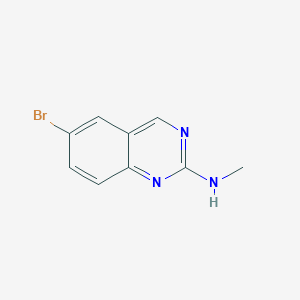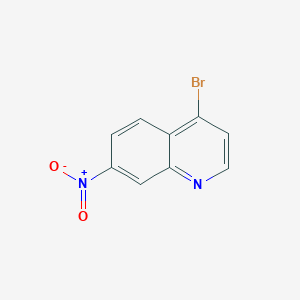
2-Bromo-6-fluoro-3-methoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Bromo-6-fluoro-3-methoxyphenylboronic acid" is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and fluoro-substituted aromatic compounds, which are relevant to the understanding of similar structures and their chemical behavior. For instance, the synthesis of related compounds such as 2-fluoro-4-bromobiphenyl and the use of bromoacetyl and methoxy groups in fluorescent labeling reagents are discussed. These studies can provide insights into the reactivity and potential applications of "2-Bromo-6-fluoro-3-methoxyphenylboronic acid".
Synthesis Analysis
The synthesis of related compounds involves various strategies such as regioselective substitution , cross-coupling reactions , and prechromatographic fluorescent labeling . For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of steps including methoxylation, oxidation, and nucleophilic substitution, which could be analogous to the synthesis of "2-Bromo-6-fluoro-3-methoxyphenylboronic acid". The efficient synthesis of such compounds is crucial for their application in pharmaceuticals and as intermediates in organic synthesis.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and UV-Vis, along with X-ray diffraction, are commonly used to characterize the molecular structure of bromo- and fluoro-substituted compounds . The study of "2-Bromo-6-fluoro-3-methoxyphenylboronic acid" would likely involve similar analytical techniques to determine its structure and confirm the identity of the synthesized compound.
Chemical Reactions Analysis
The reactivity of bromo- and fluoro-substituted compounds is often explored through their use as intermediates in various chemical reactions. For instance, the use of 2-bromoacetyl-6-methoxynaphthalene as a fluorescent labeling reagent for carboxylic acids indicates that the bromo- and methoxy-substituted compounds can participate in derivatization reactions. This suggests that "2-Bromo-6-fluoro-3-methoxyphenylboronic acid" could also be used in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted compounds are influenced by the presence of these substituents. For example, the stability of 6-methoxy-4-quinolone under various pH conditions and its strong fluorescence provide insights into the potential behavior of "2-Bromo-6-fluoro-3-methoxyphenylboronic acid" in different environments. The compound's solubility, stability, and fluorescence properties would be important for its application in analytical chemistry and material science.
Mécanisme D'action
Target of Action
Boronic acid derivatives are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds .
Mode of Action
Boronic acids are generally known to interact with their targets through the boron atom, which can form reversible covalent bonds with biological molecules, enhancing the selectivity and efficacy of the compound .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Pharmacokinetics
The pharmacokinetics of boronic acids are generally influenced by their ability to form reversible covalent bonds with biological molecules, which can impact their absorption and distribution .
Result of Action
Boronic acids are known for their pharmacological activity and potential as intermediates in the synthesis of novel non-boron containing compounds .
Propriétés
IUPAC Name |
(2-bromo-6-fluoro-3-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXHRSAUPYPWHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584769 |
Source


|
| Record name | (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-3-methoxyphenylboronic acid | |
CAS RN |
957062-89-4 |
Source


|
| Record name | (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)







![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)




